N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
“N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide” is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide” typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Antimicrobial Activity: Research may explore its effectiveness against various microbial strains.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide” would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(2-furyl)-1H-pyrazole-3-carbohydrazide
- N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(3-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of “N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide” lies in its specific structural features, such as the presence of the 5-methylfuran-2-yl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
303106-46-9 |
---|---|
Molecular Formula |
C17H16N4O3 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-10-7-8-16(24-10)13-9-14(20-19-13)17(23)21-18-11(2)12-5-3-4-6-15(12)22/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
MUFPTFQTMBFSIE-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3O |
Origin of Product |
United States |
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